[(1-Benzothiophen-2-yl)methyl](2-fluoroethyl)aminehydrochloride
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Overview
Description
(1-Benzothiophen-2-yl)methylaminehydrochloride is a chemical compound with the molecular formula C11H13ClFNS and a molecular weight of 245.7440 . This compound is characterized by the presence of a benzothiophene ring, a fluorinated ethylamine group, and a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (1-Benzothiophen-2-yl)methylaminehydrochloride involves several steps. One common method includes the reaction of 1-benzothiophene-2-carbaldehyde with 2-fluoroethylamine in the presence of a reducing agent to form the intermediate (1-Benzothiophen-2-yl)methylamine. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
(1-Benzothiophen-2-yl)methylaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce the corresponding amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(1-Benzothiophen-2-yl)methylaminehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of (1-Benzothiophen-2-yl)methylaminehydrochloride involves its interaction with specific molecular targets and pathways. The benzothiophene ring is known to interact with various enzymes and receptors, modulating their activity. The fluorinated ethylamine group can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
(1-Benzothiophen-2-yl)methylaminehydrochloride can be compared with other similar compounds, such as:
Raloxifene: A benzothiophene derivative used as a selective estrogen receptor modulator for the treatment of breast cancer.
Zileuton: A benzothiophene derivative used as a leukotriene synthesis inhibitor for the treatment of asthma.
Sertaconazole: A benzothiophene derivative used as an antifungal agent.
The uniqueness of (1-Benzothiophen-2-yl)methylaminehydrochloride lies in its specific chemical structure, which combines the benzothiophene ring with a fluorinated ethylamine group. This combination imparts unique chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H13ClFNS |
---|---|
Molecular Weight |
245.74 g/mol |
IUPAC Name |
N-(1-benzothiophen-2-ylmethyl)-2-fluoroethanamine;hydrochloride |
InChI |
InChI=1S/C11H12FNS.ClH/c12-5-6-13-8-10-7-9-3-1-2-4-11(9)14-10;/h1-4,7,13H,5-6,8H2;1H |
InChI Key |
PURCONZZZRQGBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)CNCCF.Cl |
Origin of Product |
United States |
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